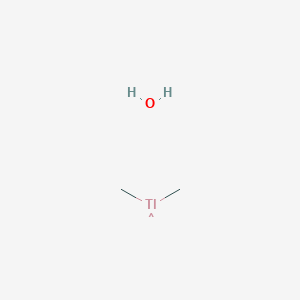
Dimethylthallanyl--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylthallanyl–water (1/1) is a compound that consists of dimethylthallanyl and water in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dimethylthallanyl–water (1/1) involves the reaction of dimethylthallanyl with water under controlled conditions. The synthetic route typically includes the following steps:
Synthesis of Dimethylthallanyl: This involves the reaction of thallium with dimethyl compounds under specific conditions to form dimethylthallanyl.
Formation of Dimethylthallanyl–water (1/1): The synthesized dimethylthallanyl is then reacted with water in a controlled environment to form the 1:1 compound.
Industrial Production Methods
In an industrial setting, the production of dimethylthallanyl–water (1/1) involves large-scale synthesis of dimethylthallanyl followed by its reaction with water. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylthallanyl–water (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce thallium oxides, while reduction reactions may yield thallium hydrides. Substitution reactions can result in a variety of substituted dimethylthallanyl compounds.
Aplicaciones Científicas De Investigación
Dimethylthallanyl–water (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in industrial processes, such as the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethylthallanyl–water (1/1) involves its interaction with molecular targets and pathways in the system. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Dimethylthallanyl–water (1/1) can be compared with other similar compounds, such as:
Dimethylthallium: This compound is similar in structure but does not contain water. It has different chemical properties and applications.
Thallium Compounds: Other thallium compounds, such as thallium chloride and thallium sulfate, have different chemical properties and uses.
Propiedades
Número CAS |
53759-11-8 |
|---|---|
Fórmula molecular |
C2H8OTl |
Peso molecular |
252.47 g/mol |
InChI |
InChI=1S/2CH3.H2O.Tl/h2*1H3;1H2; |
Clave InChI |
CGTSAMZPGXRJJF-UHFFFAOYSA-N |
SMILES canónico |
C[Tl]C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)

![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
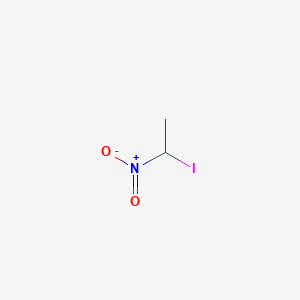
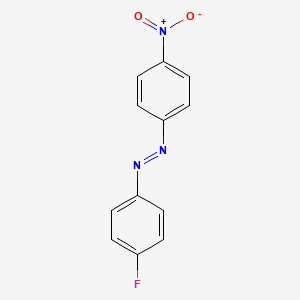
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
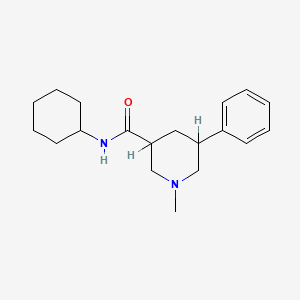
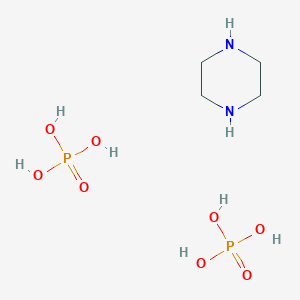
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
